molecular formula C14H22N2O2 B12715115 N,N-Dimethyl-2-(N-methyl-p-phenetidino)propionamide CAS No. 92493-53-3

N,N-Dimethyl-2-(N-methyl-p-phenetidino)propionamide

Cat. No.: B12715115
CAS No.: 92493-53-3
M. Wt: 250.34 g/mol
InChI Key: TXFDDRSSDQWPSP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(N-methyl-p-phenetidino)propionamide is an organic compound with a complex structureThe compound’s molecular formula is C5H11NO, and it has a molecular weight of 101.1469 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(N-methyl-p-phenetidino)propionamide typically involves the reaction of propionic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{CH}_3\text{CH}_2\text{COOH} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{CH}_3\text{CH}_2\text{CON(CH}_3\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-(N-methyl-p-phenetidino)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and acids.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-2-(N-methyl-p-phenetidino)propionamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-(N-methyl-p-phenetidino)propionamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • N,N-Dimethylpropanamide
  • N,N-Dimethylacrylamide
  • N-Methyl-2-methylpropanamide

Comparison: N,N-Dimethyl-2-(N-methyl-p-phenetidino)propionamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specialized applications .

Properties

CAS No.

92493-53-3

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

2-(4-ethoxy-N-methylanilino)-N,N-dimethylpropanamide

InChI

InChI=1S/C14H22N2O2/c1-6-18-13-9-7-12(8-10-13)16(5)11(2)14(17)15(3)4/h7-11H,6H2,1-5H3

InChI Key

TXFDDRSSDQWPSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)C(C)C(=O)N(C)C

Origin of Product

United States

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